3-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)acrylamide 3-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)acrylamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1064801
InChI: InChI=1S/C23H14BrNO3/c24-15-11-8-14(9-12-15)10-13-20(26)25-19-7-3-6-18-21(19)23(28)17-5-2-1-4-16(17)22(18)27/h1-13H,(H,25,26)/b13-10+
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C=CC4=CC=C(C=C4)Br
Molecular Formula: C23H14BrNO3
Molecular Weight: 432.3 g/mol

3-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)acrylamide

CAS No.:

Inhibitors

Cat. No.: VC1064801

Molecular Formula: C23H14BrNO3

Molecular Weight: 432.3 g/mol

* For research use only. Not for human or veterinary use.

3-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)acrylamide -

Molecular Formula C23H14BrNO3
Molecular Weight 432.3 g/mol
IUPAC Name (E)-3-(4-bromophenyl)-N-(9,10-dioxoanthracen-1-yl)prop-2-enamide
Standard InChI InChI=1S/C23H14BrNO3/c24-15-11-8-14(9-12-15)10-13-20(26)25-19-7-3-6-18-21(19)23(28)17-5-2-1-4-16(17)22(18)27/h1-13H,(H,25,26)/b13-10+
Standard InChI Key IASFBDKJUIFODF-JLHYYAGUSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)/C=C/C4=CC=C(C=C4)Br
SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C=CC4=CC=C(C=C4)Br
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C=CC4=CC=C(C=C4)Br

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator